4-(2,4-Difluorobenzoyl)-2-methylpyridine
Overview
Description
Scientific Research Applications
Supramolecular Chemistry and Crystal Structures
- Research on molecular salts involving 2-amino-4-methylpyridine (a related compound to 4-(2,4-Difluorobenzoyl)-2-methylpyridine) shows significant interest in understanding their crystal structures and supramolecular associations. For instance, studies on compounds formed from self-assembly of 2-amino-4-methylpyridine with various aromatic carboxylic acids reveal insights into hydrogen-bonding features and the formation of 1D–3D frameworks structures due to non-covalent interactions (Khalib, Thanigaimani, Arshad, & Razak, 2014).
Organic Chemistry and Material Science
- The synthesis and structural analysis of organic compounds involving derivatives of 4-methylpyridine are extensively studied. For example, research on the formation of fluorescent crystals and co-crystals of 1,8-naphthalimide derivatives containing at the N-position an n-methylpyridine showcases the exploration of photophysical properties and the impact of molecular arrangement in solids (Grepioni, d’Agostino, Braga, Bertocco, Catalano, & Ventura, 2015).
Advanced Material Applications
- The development and analysis of materials like lanthanide ternary complexes based on 2,4-difluorobenzoic acid (related to 4-(2,4-Difluorobenzoyl)-2-methylpyridine) showcase applications in thermoanalysis and luminescence properties. Studies on these complexes highlight their structural features and potential applications in areas like photoluminescence (Du, Ren, & Zhang, 2020).
Catalysis and Chemical Reactions
- Research in catalytic systems and chemical reactions often explores the reactivity of compounds like 4-methylpyridine derivatives. For instance, studies on the catalytic amide-base system involving 2-methylpyridines as nucleophiles in coupling reactions underline the importance of these compounds in synthetic chemistry (Shigeno, Nakaji, Nozawa‐Kumada, & Kondo, 2019).
properties
IUPAC Name |
(2,4-difluorophenyl)-(2-methylpyridin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-6-9(4-5-16-8)13(17)11-3-2-10(14)7-12(11)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWCIMMATRWERL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorobenzoyl)-2-methylpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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